molecular formula C11H19NO2 B2778874 Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate CAS No. 2248350-97-0

Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate

Cat. No. B2778874
CAS RN: 2248350-97-0
M. Wt: 197.278
InChI Key: WQVXOQWAZBJYDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate is characterized by a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that compounds with similar structures have been found to be inhibitors of rho-associated protein kinase .

properties

IUPAC Name

tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)6-11-4-8(5-11)7-12-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVXOQWAZBJYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate

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